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Compound of Interest

Compound Name: Sag1.3

Cat. No.: B610663

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the
use of Toxoplasma gondii surface antigen 1.3 (Sag1.3), also known as SAG1 or p30, in various
immunological assays. Adherence to these guidelines will aid in the generation of reliable and
reproducible data in studies related to toxoplasmosis diagnostics, vaccine development, and
immunopathology.

Data Presentation: Recommended Sagl.3
Concentrations

The following table summarizes the recommended concentration ranges for Sag1.3 in different
experimental applications. These values have been compiled from peer-reviewed literature and
should serve as a starting point for assay optimization.
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Recommended Sag1.3
Assay Type .
Concentration

Notes

Enzyme-Linked

Immunosorbent Assay (ELISA)

Indirect/Direct ELISA (Antigen

1-7.5 pug/mL[1][2
Coating) ng/mL[1][2]

Optimal concentration should
be determined by

checkerboard titration.

Western Blotting

Recombinant Sagl.3 Loading
10 - 1000 ng/lane
Amount

A starting concentration of 10-
100 ng is recommended for

purified recombinant protein[3]

[4].

Total Lysate Loading (for
10 - 50 u g/lane
context)

When detecting native Sagl.3

in total cell or parasite lysates.

In Vitro Cellular Assays

Lymphocyte Proliferation & 20 pg/mL (of Toxoplasma
Cytokine Induction Lysate Antigen)[5]

This concentration for a
complex antigen mixture can
serve as an initial reference
point for purified Sagl.3, but

optimization is crucial.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes an indirect ELISA for the detection of anti-Sag1.3 antibodies in serum

samples.

Materials:

» High-binding 96-well ELISA plates

e Recombinant Sag1.3 protein
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o Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
o Wash Buffer (e.g., PBS with 0.05% Tween-20)
» Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)
e Serum samples (test and control)
e Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
e Substrate solution (e.g., TMB)
e Stop solution (e.g., 2 M H2S0a4)
e Microplate reader
Protocol:
e Antigen Coating:
o Dilute recombinant Sag1.3 to a final concentration of 1 - 7.5 pg/mL in Coating Buffer[1][2].
o Add 100 pL of the diluted Sag1.3 solution to each well of a 96-well plate.
o Incubate overnight at 4°C.
e Washing:
o Aspirate the coating solution from the wells.
o Wash the plate three times with 200 pL of Wash Buffer per well.
» Blocking:
o Add 200 pL of Blocking Buffer to each well.
o Incubate for 1-2 hours at room temperature.

o Sample Incubation:
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[e]

Wash the plate three times with Wash Buffer.

o

Dilute serum samples in Blocking Buffer (e.g., 1:100).

[¢]

Add 100 pL of diluted serum to the appropriate wells.

[¢]

Incubate for 1-2 hours at room temperature.

e Secondary Antibody Incubation:

[e]

Wash the plate three times with Wash Buffer.

[e]

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the
manufacturer's instructions.

[e]

Add 100 pL of the diluted secondary antibody to each well.

o

Incubate for 1 hour at room temperature.

o Detection:

[e]

Wash the plate five times with Wash Buffer.

[e]

Add 100 pL of substrate solution to each well.

o

Incubate in the dark at room temperature until sufficient color development.

[¢]

Stop the reaction by adding 50 uL of Stop Solution.
o Data Acquisition:

o Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a
microplate reader.

Western Blotting

This protocol outlines the detection of Sag1.3 protein via Western blot.

Materials:
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o SDS-PAGE gels

e Running Buffer

» Transfer Buffer

e PVDF or nitrocellulose membrane

» Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
e Primary antibody specific for Sag1.3
o HRP-conjugated secondary antibody
e Chemiluminescent substrate

e Imaging system

Protocol:

e Sample Preparation:

o For purified recombinant Sag1.3, prepare samples by mixing the protein with Laemmli
sample buffer. A loading amount of 10 - 1000 ng per lane is recommended[3][4].

o For cell or parasite lysates, determine the total protein concentration and load 10 - 50 ug
of total protein per lane.

o Boil the samples at 95-100°C for 5 minutes.
o SDS-PAGE:

o Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE
gel.

o Run the gel according to the manufacturer's instructions until adequate separation is
achieved.

e Protein Transfer:
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o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using
a wet or semi-dry transfer system.

e Blocking:

o Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle
agitation.

e Primary Antibody Incubation:
o Dilute the primary anti-Sag1.3 antibody in Blocking Buffer to its optimal concentration.

o Incubate the membrane with the primary antibody solution overnight at 4°C with gentle
agitation.

e Secondary Antibody Incubation:
o Wash the membrane three times for 5-10 minutes each with TBST.
o Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

o Incubate the membrane with the secondary antibody solution for 1 hour at room
temperature with gentle agitation.

o Detection:
o Wash the membrane three times for 10-15 minutes each with TBST.

o Incubate the membrane with a chemiluminescent substrate according to the
manufacturer's protocol.

o Capture the signal using an appropriate imaging system.

In Vitro Cellular Assays (Lymphocyte Proliferation and
Cytokine Induction)

This protocol provides a general framework for stimulating splenocytes or Peripheral Blood
Mononuclear Cells (PBMCs) with Sag1.3 to assess T-cell proliferation and cytokine production.
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Materials:

o Sterile 96-well flat-bottom cell culture plates

o Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
e Recombinant Sagl1.3 protein

 |solated splenocytes or PBMCs

o Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT, WST-1)

o ELISA Kkits for specific cytokines (e.g., IFN-y, IL-2, IL-4, IL-10)

o Flow cytometer or microplate reader

Protocol:

e Cell Preparation:

o Isolate splenocytes from immunized or control animals, or PBMCs from human donors,
using standard procedures.

o Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10°
cells/mL.

e Cell Stimulation:
o Add 100 pL of the cell suspension (2 x 10° cells) to each well of a 96-well plate.

o Prepare a stock solution of recombinant Sag1.3 and dilute it in complete RPMI-1640
medium. While a specific concentration for purified Sag1.3 is not definitively established in
the literature, a starting concentration of 20 pg/mL, based on protocols using Toxoplasma
lysate antigen, can be used for initial optimization[5]. A dose-response experiment (e.g., 1,
5, 10, 20 pg/mL) is highly recommended.

o Add 100 pL of the diluted Sag1.3 or medium (for unstimulated control) to the respective
wells.
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o Incubate the plate at 37°C in a 5% CO: incubator.
e Analysis:

o For Cytokine Induction: After 24-72 hours of incubation, centrifuge the plate and collect the
cell-free supernatants. Measure the concentration of desired cytokines using specific
ELISA kits according to the manufacturer's instructions[5].

o For Lymphocyte Proliferation (e.g., MTT assay): After 48-72 hours of incubation, add MTT
reagent to each well and incubate for 4 hours. Add solubilization solution, and then
measure the absorbance. The stimulation index (SlI) can be calculated as the ratio of the
absorbance of stimulated cells to unstimulated cells.

Mandatory Visualizations
Diagram 1: Indirect ELISA Workflow

Antigen Coating Blocking Sample Incubation Secondary Antibody Detection

1. Coat Plate with Wash » 2. Block with Wash » 3. Add Serum Sample Wash » 4. Add Enzyme-conjugated Wash » 5. Add Substrate &
Sag1.3 Antigen Inert Protein (Primary Antibody) Secondary Antibody Measure Signal

Click to download full resolution via product page

Caption: Workflow for an indirect ELISA to detect anti-Sag1.3 antibodies.

Diagram 2: Western Blotting Experimental Flow
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Caption: Key steps in the Western blotting procedure for Sag1.3 detection.

Diagram 3: In Vitro Cellular Assay Logical Relationship
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Caption: Relationship between Sag1.3 stimulation and cellular immune responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Recommended
Concentrations of Sag1.3 for Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610663#recommended-concentration-of-sagl-3-for-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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